1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1-Difluorospiro[2.3]hexane-5-carboxylic acid” is a chemical compound with the CAS Number: 1955514-17-6 . It has a molecular weight of 162.14 . The IUPAC name for this compound is also 1,1-difluorospiro[2.3]hexane-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11) . This indicates the molecular structure of the compound. It contains a total of 20 bonds; 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, and 1 carboxylic acid (aliphatic) .Scientific Research Applications
Chemical and Crystallographic Characterization
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid's scientific research applications mainly revolve around its unique structural and chemical properties. While direct studies on this specific compound are scarce, research on related difluoro compounds and their applications provide insight into potential uses.
For instance, the study of diflunisal–hexane, which involves a difluoro compound, highlights the significance of such molecules in forming specific crystal lattice structures. This research shows how 2′,4′-Difluoro-4-hydroxybiphenyl-3-carboxylic acid forms a monoclinic crystal lattice with special channels. These channels are crucial for the material's properties and can influence its application in drug formulation and material science (Hansen, Perlovich, & Bauer-Brandl, 2001).
Directed Ring-Opening and Chemical Synthesis
Another application is found in the directed ring-opening of 1,5-dioxaspiro[3.2]hexanes, which shares a spiro configuration with 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid. This research illustrates the potential for selective formation of 2,2-disubstituted oxetanes, showcasing the versatility of spiro compounds in synthesizing complex molecules with significant implications for pharmaceuticals and organic chemistry (Taboada et al., 2003).
Environmental and Degradation Studies
While the direct environmental impact and degradation pathways of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid have not been specifically studied, research on similar perfluoroalkyl and polyfluoroalkyl substances provides insights into the environmental persistence and potential degradation mechanisms of fluorinated compounds. Studies on the electrochemical oxidation of hexafluoropropylene oxide dimer acid (GenX), a related fluorinated compound, offer mechanistic insights into the degradation of persistent carbon-fluorine bonds, which are characteristic of fluorinated organic compounds. This research is critical for understanding the environmental behavior and treatment of water contaminated with fluorinated substances (Pica et al., 2019).
Synthesis of Fluorinated Compounds
The synthesis of mono- and difluoronaphthoic acids represents another facet of fluorinated compound research, which could potentially relate to the synthesis and applications of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid. The methodologies developed for the synthesis of these fluorinated naphthoic acids underscore the broader utility of fluorinated compounds in organic synthesis and material science (Tagat et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2,2-difluorospiro[2.3]hexane-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSENACBSALYMRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid | |
CAS RN |
1955514-17-6, 1773508-80-7 |
Source
|
Record name | 1,1-difluorospiro[2.3]hexane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(3r,5r)-1,1-difluorospiro[2.3]hexane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.